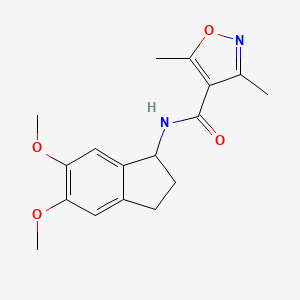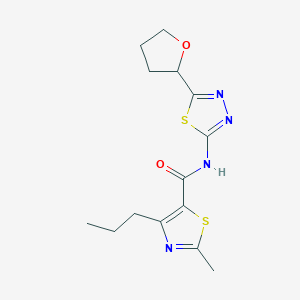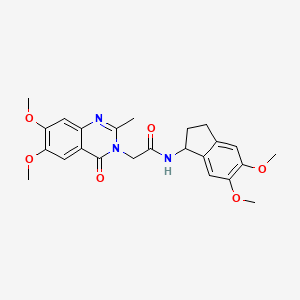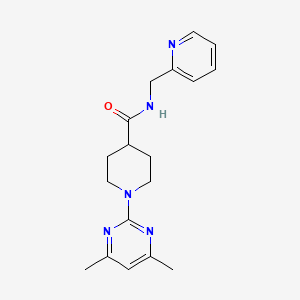![molecular formula C17H19N3O5S B14937182 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14937182.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridazinone ring, a methoxyphenyl group, and a dioxidotetrahydrothiophene moiety, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where a methoxy group is introduced to the phenyl ring.
Formation of the Dioxidotetrahydrothiophene Moiety: This can be synthesized through the oxidation of tetrahydrothiophene derivatives using oxidizing agents like hydrogen peroxide or peracids.
Coupling Reactions: The final step involves coupling the pyridazinone derivative with the dioxidotetrahydrothiophene derivative using amide bond formation techniques, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dioxidotetrahydrothiophene moiety can undergo further oxidation to form sulfone derivatives.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology
In biological research, this compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at various receptors, affecting cellular signaling pathways.
DNA/RNA Interaction: The compound might intercalate into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazinone rings, such as 3,6-dihydro-2H-pyridazin-3-one.
Thiophene Derivatives: Compounds with thiophene rings, such as 2,5-dimethylthiophene.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups, such as 4-methoxyphenylacetic acid.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to other compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Properties
Molecular Formula |
C17H19N3O5S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C17H19N3O5S/c1-25-14-4-2-12(3-5-14)15-6-7-17(22)20(19-15)10-16(21)18-13-8-9-26(23,24)11-13/h2-7,13H,8-11H2,1H3,(H,18,21) |
InChI Key |
BVTNSLYATMUYGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine](/img/structure/B14937122.png)
![N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B14937129.png)

![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14937133.png)
![N-[3-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14937137.png)
![trans-4-[({[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14937159.png)
![5-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopentanamide](/img/structure/B14937162.png)
methanone](/img/structure/B14937163.png)
![(2E)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B14937170.png)
![(2S)-N-[4-(benzyloxy)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B14937175.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B14937190.png)
